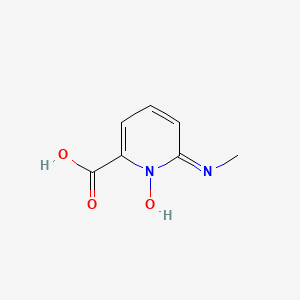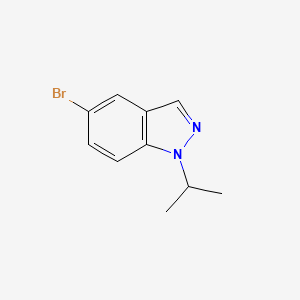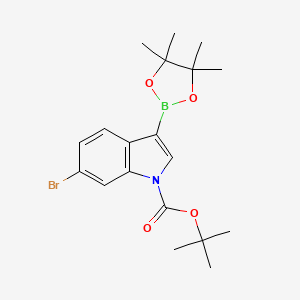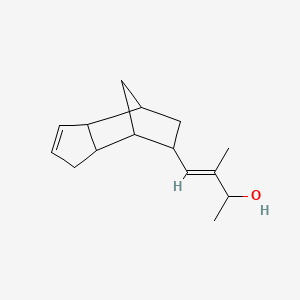
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-methylpyrrolidine with an appropriate aminating agent. One common method is the reductive amination of 3-methylpyrrolidine with 3-oxopropan-1-amine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors and efficient separation techniques like distillation or crystallization would be common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact molecular targets and pathways would depend on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(pyrrolidin-1-yl)propan-1-one
- 3-Amino-1-(2-methylpyrrolidin-1-yl)propan-1-one
- 3-Amino-1-(4-methylpyrrolidin-1-yl)propan-1-one
Uniqueness
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is unique due to the presence of the 3-methyl group on the pyrrolidine ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. The methyl group can provide steric hindrance, affecting the compound’s interaction with enzymes or receptors, and can also influence the compound’s solubility and stability.
Properties
IUPAC Name |
3-amino-1-(3-methylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-3-5-10(6-7)8(11)2-4-9/h7H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSCVLLPFPFQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

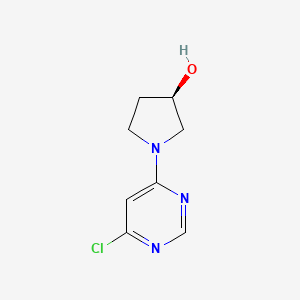
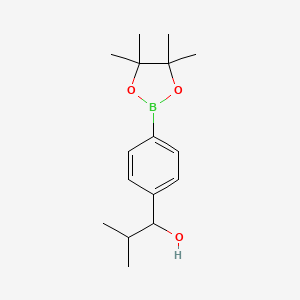

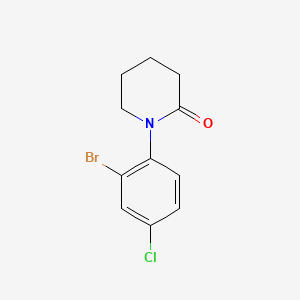
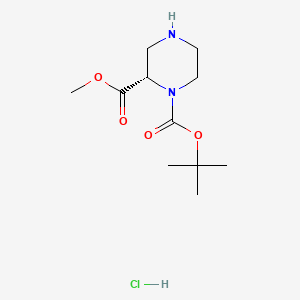
![Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-](/img/structure/B594470.png)
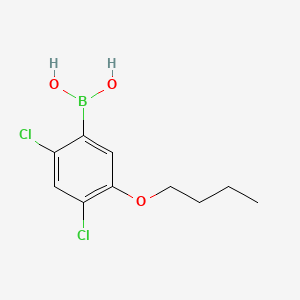
![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
